molecular formula C13H18FNO4 B8620348 tert-Butyl (2-fluoro-3,5-dimethoxyphenyl)carbamate CAS No. 651734-60-0

tert-Butyl (2-fluoro-3,5-dimethoxyphenyl)carbamate

Cat. No. B8620348
Key on ui cas rn: 651734-60-0
M. Wt: 271.28 g/mol
InChI Key: JMJGLPPNPFRELG-UHFFFAOYSA-N
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Patent
US07196090B2

Procedure details

To a stirred mixture of 54.5 g (0.27 mol) of 2-fluoro-3,5-dimethoxy benzoic acid, 38 mL (0.27 mol) of triethylamine and 20.1 g (0.27 mol) of t-butanol in 500 mL of toluene, 59.9 mL (0.27 mol) of diphenylphosphoryl azide was added in one portion and the mixture was heated to 60° C.–70° C. After approx. 1 hour, the reaction was completed and the mixture was cooled down. The toluene was removed in vacuo. Then, ethyl acetate was added and the resulting solution was washed two times with saturated potassium hydrogen-phosphate solution, two times with saturated sodium bicarbonate solution, one time with brine, dried over sodium sulfate, filtered and evaporated. The crude product was purified by column chromatography: 1.4 kg of silica eluting with dichloromethane to give 63.2 g (86%) of the title compound. MS (APCI) (m+1)/z 270.0.
Quantity
54.5 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
59.9 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][C:8]([O:13][CH3:14])=[CH:7][C:3]=1C(O)=O.C([N:17]([CH2:20]C)CC)C.[C:22]([OH:26])([CH3:25])([CH3:24])[CH3:23].C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:34])C=CC=CC=1>C1(C)C=CC=CC=1>[C:22]([O:26][C:20](=[O:34])[NH:17][C:3]1[CH:7]=[C:8]([O:13][CH3:14])[CH:9]=[C:10]([O:11][CH3:12])[C:2]=1[F:1])([CH3:25])([CH3:24])[CH3:23]

Inputs

Step One
Name
Quantity
54.5 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C=C1OC)OC
Name
Quantity
38 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20.1 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
59.9 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 60° C.–70° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled down
CUSTOM
Type
CUSTOM
Details
The toluene was removed in vacuo
ADDITION
Type
ADDITION
Details
Then, ethyl acetate was added
WASH
Type
WASH
Details
the resulting solution was washed two times with saturated potassium hydrogen-phosphate solution, two times with saturated sodium bicarbonate solution, one time with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C(=CC(=C1)OC)OC)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 63.2 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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